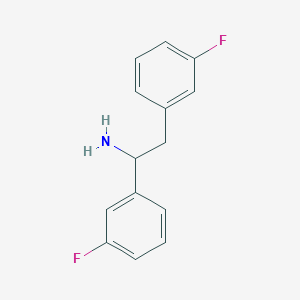
tert-butyl N-(1-carbamothioylcyclopentyl)carbamate
Overview
Description
“tert-butyl N-(1-carbamothioylcyclopentyl)carbamate” is a chemical compound with the CAS Number: 845643-62-1 . It is used in scientific research due to its unique properties, making it ideal for various applications, including drug discovery and organic synthesis.
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(1-carbamothioylcyclopentyl)carbamate” can be represented by the InChI Code: 1S/C11H20N2O2S/c1-10(2,3)15-9(14)13-11(8(12)16)6-4-5-7-11/h4-7H2,1-3H3,(H2,12,16)(H,13,14) . The molecular weight of this compound is 244.36 .Physical And Chemical Properties Analysis
“tert-butyl N-(1-carbamothioylcyclopentyl)carbamate” is a powder at room temperature .Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues
- The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in its crystal structure analysis (Ober, Marsch, Harms, & Carell, 2004).
One-Pot Curtius Rearrangement
- The reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate, which undergoes Curtius rearrangement. This process yields tert-butyl carbamate in high yields at low temperatures, applicable to a variety of substrates (Lebel & Leogane, 2005).
Use as N-(Boc)-Protected Nitrones
- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, prepared from aldehydes and tert-butyl N-hydroxycarbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. They are valuable building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Metalation and Alkylation between Silicon and Nitrogen
- tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes are studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with various electrophiles. This methodology can be used to prepare α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Chemoselective Transformation of Amino Protecting Groups
- The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) is synthesized from common amino protecting groups like N-tert-butoxycarbonyl (Boc) and reacts with a variety of electrophiles to give N-ester type compounds in high yield. This method is useful for the conversion of N-t-Boc compounds into other forms (Sakaitani & Ohfune, 1990).
Synthesis of Protected Polyamides
- The synthesis of penta-N-protected polyamides, which are derivatives of thermopentamine with five independently removable amino-protecting groups, is demonstrated. This process includes selective deprotection and acylation of the terminal N-atom (Pak & Hesse, 1998).
Synthesis of Stereoselective Inhibitors
- An efficient route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple cyclohexene-1-carboxylic acid, is described. These compounds are key intermediates for the synthesis of factor Xa inhibitors (Wang, Ma, Reddy, & Hu, 2017).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(1-carbamothioylcyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-10(2,3)15-9(14)13-11(8(12)16)6-4-5-7-11/h4-7H2,1-3H3,(H2,12,16)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCTWESWQKGOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-carbamothioylcyclopentyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




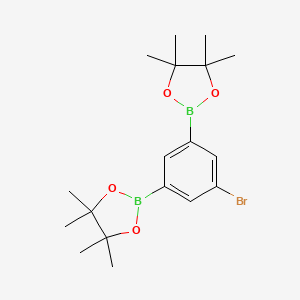
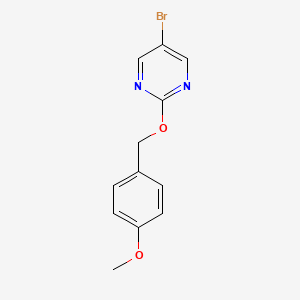
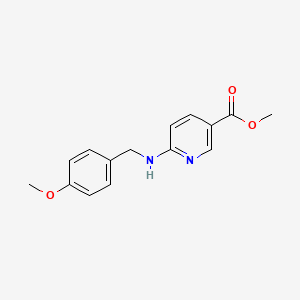
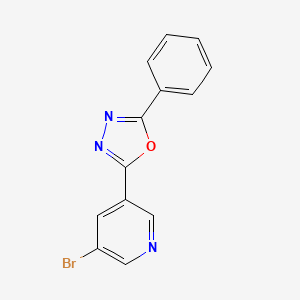
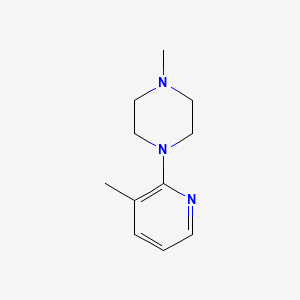
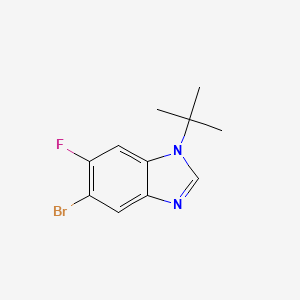

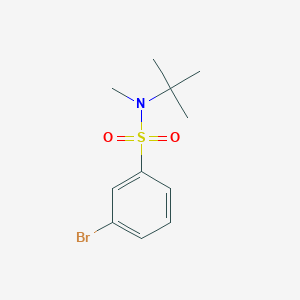

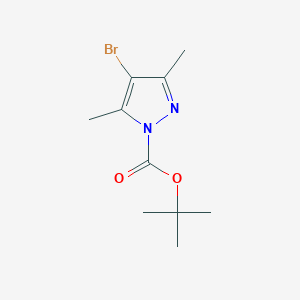

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1522754.png)
